N,N,3-Trimethylbutanethioamide
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Overview
Description
N,N,3-Trimethylbutanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution significantly alters the chemical properties of the compound, making it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethylbutanethioamide typically involves the reaction of a suitable amine with a thioamide precursor. One common method is the reaction of N,N-dimethylbutanamide with Lawesson’s reagent, which facilitates the substitution of the oxygen atom with a sulfur atom under mild conditions . Another method involves the use of phosphorus pentasulfide (P2S5) as a sulfuration agent, which also effectively converts amides to thioamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethylbutanethioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Various thioamide derivatives
Scientific Research Applications
N,N,3-Trimethylbutanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-Trimethylbutanethioamide involves its interaction with biological molecules through hydrogen bonding and nucleophilic attack. The sulfur atom in the thioamide group can form strong hydrogen bonds, which can influence the folding and stability of proteins . Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
N,N-Diethylbutanethioamide: Similar structure but with ethyl groups instead of methyl groups.
N,N,3-Trimethylbutanamide: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N,N,3-Trimethylbutanethioamide is unique due to the presence of the sulfur atom in the thioamide group, which imparts distinct chemical properties such as increased nucleophilicity and altered hydrogen bonding capabilities . These properties make it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
67797-33-5 |
---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N,N,3-trimethylbutanethioamide |
InChI |
InChI=1S/C7H15NS/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 |
InChI Key |
XVTKRNXRTWNCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=S)N(C)C |
Origin of Product |
United States |
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